Ianthellamide A
Description
Ianthellamide A is a novel octopamine derivative isolated from the Australian marine sponge Ianthella quadrangulata. This compound has garnered significant attention due to its selective inhibition of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway. The inhibition of this enzyme by this compound has shown potential neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative disorders .
Properties
IUPAC Name |
[4-[1-(3-acetamidopropoxy)-2-aminoethyl]-2,6-dibromophenyl] hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Br2N2O6S/c1-8(18)17-3-2-4-22-12(7-16)9-5-10(14)13(11(15)6-9)23-24(19,20)21/h5-6,12H,2-4,7,16H2,1H3,(H,17,18)(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUKTVGRPGJKVIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCOC(CN)C1=CC(=C(C(=C1)Br)OS(=O)(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Br2N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ianthellamide A involves several steps, starting with the extraction from the marine sponge Ianthella quadrangulata. The compound is then purified using chromatographic techniques. The detailed synthetic route and reaction conditions are not extensively documented in the literature, but the isolation process typically involves solvent extraction followed by various chromatographic separations .
Industrial Production Methods: Industrial production of this compound is not well-established due to its natural origin and the complexity of its extraction process. advancements in synthetic biology and marine biotechnology may pave the way for more efficient production methods in the future .
Chemical Reactions Analysis
Types of Reactions: Ianthellamide A primarily undergoes substitution reactions due to the presence of reactive functional groups such as amino and hydroxyl groups. These reactions can be catalyzed by various reagents under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Conditions typically involve mild temperatures and neutral to slightly acidic pH.
Oxidation and Reduction Reactions: While less common, this compound can undergo oxidation and reduction reactions under specific conditions using reagents like hydrogen peroxide or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can introduce halogen atoms into the molecule, while nucleophilic substitution can replace functional groups with nucleophiles .
Scientific Research Applications
Ianthellamide A has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a selective inhibitor in enzymatic studies to understand the kynurenine pathway.
Biology: Investigated for its role in modulating neurochemical pathways and its potential neuroprotective effects.
Medicine: Explored as a potential therapeutic agent for neurodegenerative disorders such as Alzheimer’s disease and Huntington’s disease.
Mechanism of Action
Ianthellamide A exerts its effects by selectively inhibiting kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway. This inhibition leads to an increase in the levels of kynurenic acid, a neuroprotective metabolite. The molecular targets include the active site of kynurenine 3-hydroxylase, where this compound binds and prevents the enzyme from catalyzing its substrate. This modulation of the kynurenine pathway has significant implications for neuroprotection and the treatment of neurodegenerative disorders .
Comparison with Similar Compounds
Kynurenine: A substrate of kynurenine 3-hydroxylase, involved in the same metabolic pathway.
Kynurenic Acid: A metabolite in the kynurenine pathway with neuroprotective properties.
3-Hydroxykynurenine: Another metabolite in the kynurenine pathway, produced by the action of kynurenine 3-hydroxylase.
Comparison: Ianthellamide A is unique in its selective inhibition of kynurenine 3-hydroxylase, which distinguishes it from other compounds in the kynurenine pathway. While kynurenine and 3-hydroxykynurenine are substrates and products of the enzyme, respectively, this compound acts as an inhibitor, thereby modulating the pathway and increasing the levels of kynurenic acid .
Q & A
Q. How can researchers evaluate the ecological role of this compound in its native marine habitat?
- Approach : Deploy metabolomic networking (GNPS) to correlate this compound production with microbial symbionts or environmental stressors (e.g., pH, temperature shifts) .
Tables for Methodological Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
